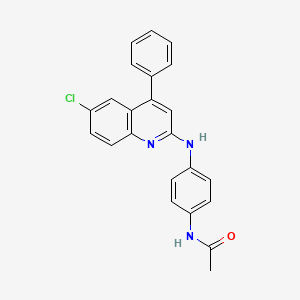
2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClF3N3OS and its molecular weight is 475.91. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
The molecule has been utilized in the synthesis of various heterocyclic compounds. For instance, Savchenko et al. (2020) describe its use in the intramolecular cyclization of 2-chloro-N-(3-oxoalkenyl)acetamides, resulting in the formation of pyridin-2(1H)-ones with a divalent sulfur atom in position C-3 bonded to a heterocyclic ring (Savchenko et al., 2020). Additionally, Subasri et al. (2017) and Subasri et al. (2016) have explored the crystal structures of related acetamide compounds, providing insights into their molecular conformations (Subasri et al., 2017); (Subasri et al., 2016).
Biological Applications
In the realm of biology, derivatives of this compound have been synthesized and tested for various biological activities. For example, Pérez‐Villanueva et al. (2013) synthesized a series of derivatives for testing against protozoa, revealing strong activity with IC50 values in the nanomolar range (Pérez‐Villanueva et al., 2013). Manjula et al. (2011) examined the anti-inflammatory activity of similar derivatives, finding moderate to considerable efficacy (Manjula et al., 2011).
Antimicrobial and Antitumor Activities
Some derivatives have been evaluated for antimicrobial properties. Chaudhari et al. (2020) synthesized N-substituted benzimidazoles and assessed their activity against Methicillin Resistant Staphylococcus aureus (MRSA), noting significant potency (Chaudhari et al., 2020). In the field of cancer research, Yurttaş et al. (2015) synthesized and screened N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).
Corrosion Inhibition and Photovoltaic Efficiency
In materials science, Rouifi et al. (2020) synthesized and characterized new benzimidazole derivatives for their corrosion inhibition potential on carbon steel (Rouifi et al., 2020). Mary et al. (2020) conducted studies on bioactive benzothiazolinone acetamide analogs, investigating their photovoltaic efficiency modeling for potential use in dye-sensitized solar cells (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[2-[(2-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3OS/c24-17-8-1-4-11-20(17)32-14-21-29-18-9-2-3-10-19(18)30(21)13-22(31)28-16-7-5-6-15(12-16)23(25,26)27/h1-12H,13-14H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRBZQKNFGOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CSC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)
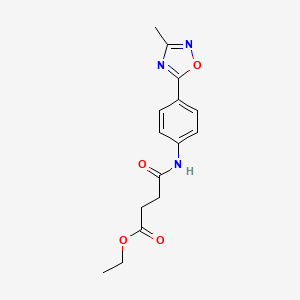
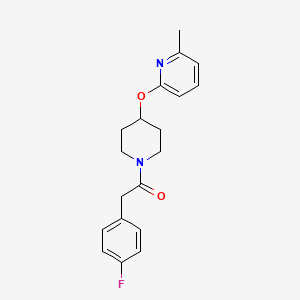

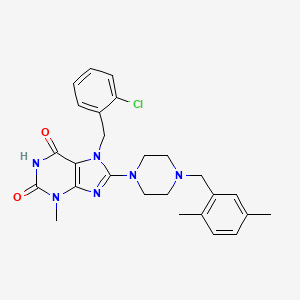
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)
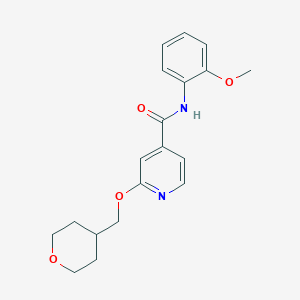
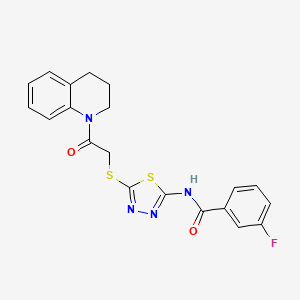
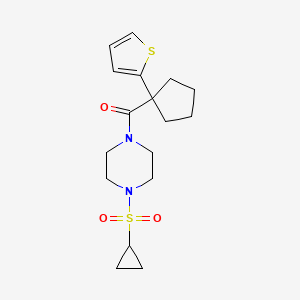
![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)
![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)
